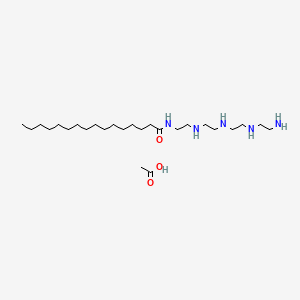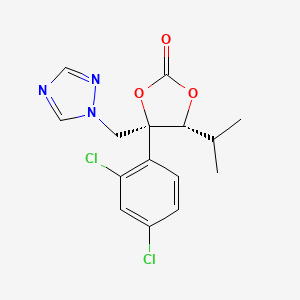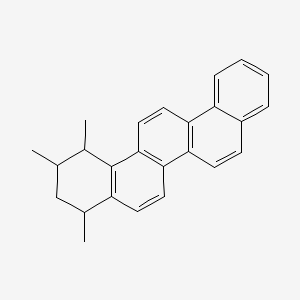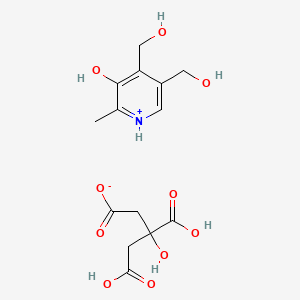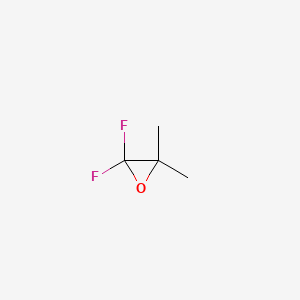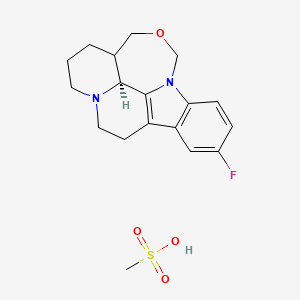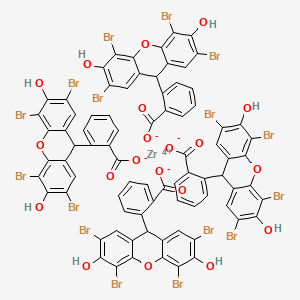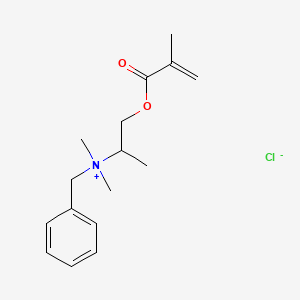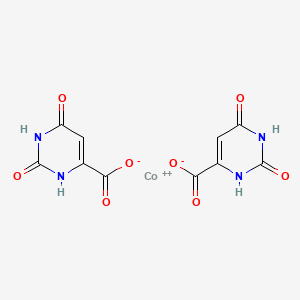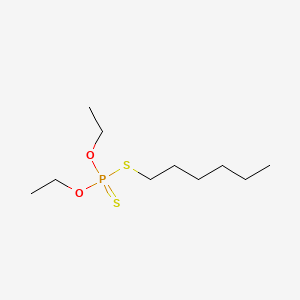
N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a chemical compound with the molecular formula C18H4Cl8N2O4. It is known for its unique structure, which includes multiple chlorine atoms and phthalimide groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) typically involves the reaction of ethylenediamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxidized products.
科学的研究の応用
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism by which N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its multiple chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that further influence biological pathways.
類似化合物との比較
Similar Compounds
N,N’-Ethylenebis(3,4,5,6-tetrabromophthalimide): Similar structure but with bromine atoms instead of chlorine.
N,N’-Ethylenebis(3,4,5,6-tetrafluorophthalimide): Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is unique due to its specific arrangement of chlorine atoms and phthalimide groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various fields, from industrial applications to scientific research.
特性
CAS番号 |
31738-06-4 |
|---|---|
分子式 |
C18H4Cl8N2O4 |
分子量 |
595.8 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
InChIキー |
UXBPFRRDCKDGFX-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


